

An In-depth Technical Guide to 3-(3-Nitrophenyl)thiophene

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Compound of Interest

Compound Name: 3-(3-Nitrophenyl)thiophene

Cat. No.: B1322899

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity **3-(3-Nitrophenyl)thiophene**, focusing on its nomenclature, and structural representation. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this guide also furnishes generalized experimental protocols for the synthesis of similar biaryl thiophenes and discusses the potential biological significance of the nitro-functionalized thiophene scaffold based on related compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of **3-(3-Nitrophenyl)thiophene** and its analogs.

Chemical Identity and Nomenclature

The compound with the chemical structure of a thiophene ring substituted with a 3-nitrophenyl group at the 3-position is most commonly referred to as **3-(3-Nitrophenyl)thiophene**.

- CAS Number: 30011-95-1
- Molecular Formula: C₁₀H₇NO₂S
- Molecular Weight: 205.23 g/mol

IUPAC Name

While a definitive, officially cited IUPAC name is not readily available in public databases, based on the principles of IUPAC nomenclature, the name is **3-(3-Nitrophenyl)thiophene**.

Synonyms

An alternative name for this compound is 3-(Thien-3-yl)nitrobenzene.

Physicochemical Data

Specific experimentally determined physicochemical data for **3-(3-Nitrophenyl)thiophene**, such as melting point, boiling point, and solubility, are not available in the reviewed literature and chemical databases. For novel compounds or those with limited characterization, these properties are typically determined experimentally upon synthesis and purification. In the absence of experimental data, computational methods can be employed to predict these properties.

Table 1: Predicted Physicochemical Properties of **3-(3-Nitrophenyl)thiophene**

Property	Predicted Value	Method/Software
LogP	3.5 - 4.0	Various computational models
Topological Polar Surface Area (TPSA)	74.1 Å ²	Computational calculation
Hydrogen Bond Donors	0	Computational calculation
Hydrogen Bond Acceptors	3	Computational calculation
Rotatable Bonds	1	Computational calculation

Note: These values are in silico predictions and should be confirmed by experimental measurement.

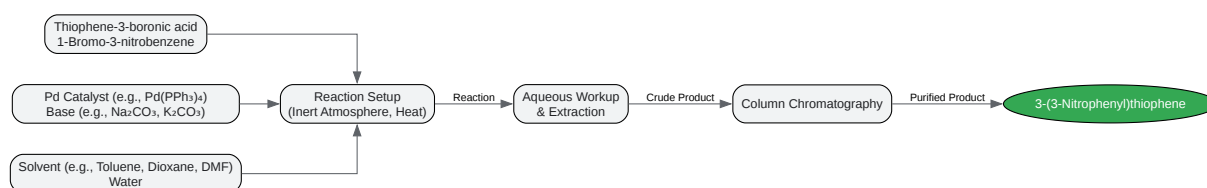
Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for the synthesis of **3-(3-Nitrophenyl)thiophene** was not found, compounds with this structural motif (biaryl systems involving thiophene) are commonly synthesized via palladium-catalyzed cross-coupling reactions. The two most prevalent methods are the Suzuki-Miyaura coupling and the Stille coupling. Below are generalized protocols that a researcher could adapt for the synthesis of this specific compound.

Generalized Protocol for Suzuki-Miyaura Coupling

This reaction would involve the coupling of a thiophene-3-boronic acid with 1-bromo-3-nitrobenzene or a similar halide.

Diagram 1: Generalized Suzuki-Miyaura Coupling Workflow



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Caption: A generalized workflow for the synthesis of **3-(3-Nitrophenyl)thiophene** via Suzuki-Miyaura coupling.

Methodology:

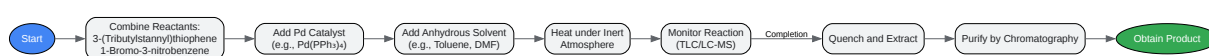
- **Reactant Preparation:** In a reaction vessel, combine thiophene-3-boronic acid (1.0 eq), 1-bromo-3-nitrobenzene (1.0-1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2 M, 2-3 eq).

- Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
- Inert Atmosphere: De-gas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes.
- Reaction: Heat the mixture to a temperature between 80-110 °C and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
- Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Generalized Protocol for Stille Coupling

This alternative approach would involve the coupling of 3-(tributylstannyl)thiophene with 1-bromo-3-nitrobenzene.

Diagram 2: Generalized Stille Coupling Logical Flow



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Caption: Logical flow for the synthesis of **3-(3-Nitrophenyl)thiophene** utilizing a Stille cross-coupling reaction.

Methodology:

- Reactant Preparation: To a solution of 1-bromo-3-nitrobenzene (1.0 eq) in an anhydrous, aprotic solvent such as toluene or DMF, add 3-(tributylstannyl)thiophene (1.0-1.2 eq) and a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq).

- Inert Atmosphere: Thoroughly de-gas the reaction mixture.
- Reaction: Heat the mixture, typically in the range of 80-120 °C, until the starting materials are consumed as indicated by TLC or LC-MS analysis.
- Workup: After cooling, the reaction mixture may be treated with a solution of potassium fluoride to precipitate tin byproducts, which can then be removed by filtration. The filtrate is then subjected to a standard aqueous workup.
- Purification: The resulting crude product is purified by column chromatography.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways modulated by **3-(3-Nitrophenyl)thiophene**. However, the broader class of nitro-substituted thiophene derivatives has been the subject of investigation for various therapeutic applications.

Nitroaromatic compounds, including nitrothiophenes, are known to exhibit a range of biological activities. These activities are often attributed to the electron-withdrawing nature of the nitro group, which can influence the electronic properties of the molecule and its ability to interact with biological targets. Some reported activities for various nitrothiophene derivatives include:

- Antimicrobial and Antifungal Activity: The nitro group can be crucial for the antimicrobial effects of certain compounds, potentially through mechanisms involving bioreduction to reactive nitroso and hydroxylamino intermediates that can damage cellular macromolecules.
- Anticancer Activity: Some nitroaromatics have been explored as hypoxia-activated prodrugs. In the low-oxygen environment of solid tumors, the nitro group can be reduced to cytotoxic species.
- Enzyme Inhibition: The thiophene ring is a common scaffold in medicinal chemistry, and its derivatives have been shown to inhibit a variety of enzymes. The specific substitution pattern and the presence of the nitro group would dictate the potential targets.

It is important to emphasize that these are general activities observed for the broader class of nitrothiophenes, and the specific biological effects of **3-(3-Nitrophenyl)thiophene** would

require experimental evaluation.

Conclusion

3-(3-Nitrophenyl)thiophene is a distinct chemical entity for which detailed experimental data is currently lacking in the public domain. This guide provides its known nomenclature and a framework for its synthesis based on established cross-coupling methodologies. The potential for this compound to exhibit biological activity is inferred from the known properties of related nitrothiophene derivatives. Further experimental investigation is necessary to fully characterize its physicochemical properties, optimize its synthesis, and explore its potential as a pharmacologically active agent. This document serves as a starting point for researchers aiming to undertake such investigations.

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